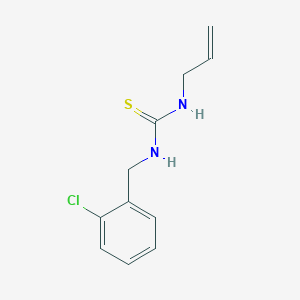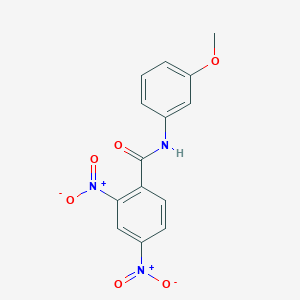![molecular formula C16H12Br2N4O5 B10958039 (1Z)-1-[3,5-dibromo-2-(prop-2-en-1-yloxy)benzylidene]-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B10958039.png)
(1Z)-1-[3,5-dibromo-2-(prop-2-en-1-yloxy)benzylidene]-2-(2,4-dinitrophenyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(ALLYLOXY)-3,5-DIBROMOBENZALDEHYDE 1-(2,4-DINITROPHENYL)HYDRAZONE is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2, where R1 and R2 can be various organic substituents
Preparation Methods
The synthesis of 2-(ALLYLOXY)-3,5-DIBROMOBENZALDEHYDE 1-(2,4-DINITROPHENYL)HYDRAZONE typically involves the condensation reaction between 2-(ALLYLOXY)-3,5-DIBROMOBENZALDEHYDE and 2,4-DINITROPHENYLHYDRAZINE. The reaction is usually carried out in an ethanol solution under reflux conditions for several hours . The general procedure involves dissolving equimolar amounts of the aldehyde and hydrazine in ethanol and heating the mixture under reflux until the reaction is complete . The product is then isolated by filtration and purified by recrystallization.
Chemical Reactions Analysis
2-(ALLYLOXY)-3,5-DIBROMOBENZALDEHYDE 1-(2,4-DINITROPHENYL)HYDRAZONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to amines.
Substitution: The bromine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(ALLYLOXY)-3,5-DIBROMOBENZALDEHYDE 1-(2,4-DINITROPHENYL)HYDRAZONE has several scientific research applications:
Medicinal Chemistry: It has been investigated for its potential as an acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitor, which are targets for the treatment of neurodegenerative diseases.
Antioxidant Activity: The compound exhibits significant antioxidant properties, making it useful in studies related to oxidative stress and related diseases.
Antimicrobial Activity: It has shown potential as an antimicrobial agent against various bacterial and fungal strains.
Mechanism of Action
The mechanism of action of 2-(ALLYLOXY)-3,5-DIBROMOBENZALDEHYDE 1-(2,4-DINITROPHENYL)HYDRAZONE involves its interaction with specific molecular targets. For instance, as an AChE inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . Its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar compounds to 2-(ALLYLOXY)-3,5-DIBROMOBENZALDEHYDE 1-(2,4-DINITROPHENYL)HYDRAZONE include other hydrazones such as Schiff base hydrazones and 2,4-dinitrophenylhydrazones derived from different aldehydes . These compounds share similar structural features but differ in their specific substituents, which can influence their reactivity and biological activity. The unique combination of allyloxy and dibromo substituents in the compound of interest provides distinct properties that can be advantageous in specific applications .
Properties
Molecular Formula |
C16H12Br2N4O5 |
|---|---|
Molecular Weight |
500.1 g/mol |
IUPAC Name |
N-[(Z)-(3,5-dibromo-2-prop-2-enoxyphenyl)methylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C16H12Br2N4O5/c1-2-5-27-16-10(6-11(17)7-13(16)18)9-19-20-14-4-3-12(21(23)24)8-15(14)22(25)26/h2-4,6-9,20H,1,5H2/b19-9- |
InChI Key |
XILMPTYVLISQOY-OCKHKDLRSA-N |
Isomeric SMILES |
C=CCOC1=C(C=C(C=C1Br)Br)/C=N\NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1Br)Br)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-carbamoylphenyl)-2-[(2,4-difluorophenoxy)methyl]benzamide](/img/structure/B10957970.png)
![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B10957975.png)

![7-bromo-3-chloro-4-(difluoromethoxy)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B10957992.png)
![3-chloro-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10957997.png)
amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10958000.png)

![2-chloro-N-{3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}benzamide](/img/structure/B10958019.png)
![Methyl 2-{[(4,5-dimethyl-1,2-oxazol-3-yl)carbonyl]amino}-5-ethylthiophene-3-carboxylate](/img/structure/B10958027.png)
![1-(phenoxymethyl)-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B10958036.png)
![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B10958047.png)
![N-(butan-2-yl)-1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10958061.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-5-[(2-methoxyphenoxy)methyl]-N-methylfuran-2-carboxamide](/img/structure/B10958068.png)
